

Introduction: The Imperative of Solubility in Modern Drug Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

Cat. No.: B1433265

[Get Quote](#)

In the landscape of pharmaceutical sciences, the journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges. Among the most fundamental of these is aqueous solubility. Poor solubility can terminate the development of otherwise promising compounds, leading to issues with bioavailability, formulation, and achieving therapeutic concentrations in preclinical and clinical studies.^[1] **(R)-1-Cyclohexyl-3-methyl-piperazine oxalate**, a substituted piperazine derivative, belongs to a chemical class renowned for its versatile pharmacological activities and favorable drug-like properties.^{[2][3]} The piperazine moiety often enhances water solubility and improves ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.^[3]

While specific public solubility data for **(R)-1-Cyclohexyl-3-methyl-piperazine oxalate** (CAS: 1187930-96-6) is not extensively documented in publicly available literature, this guide serves as a comprehensive framework for its determination. As a senior application scientist, the objective here is not merely to present data, but to elucidate the rigorous experimental process required to generate a reliable and comprehensive solubility profile. This document provides the theoretical underpinnings, detailed experimental protocols, and data interpretation frameworks necessary for researchers, scientists, and drug development professionals to characterize this and similar molecules, ensuring a solid foundation for subsequent formulation and development activities.

Compound Profile: (R)-1-Cyclohexyl-3-methyl-piperazine oxalate

A thorough understanding of the molecule's physicochemical properties is the starting point for any solubility investigation.

Property	Value	Source
Chemical Name	(3R)-1-cyclohexyl-3-methylpiperazine oxalate	
CAS Number	1187930-96-6	[4] [5]
Molecular Formula	C ₁₃ H ₂₄ N ₂ O ₄	[4]
Molecular Weight	272.34 g/mol	[4]
Structure	A piperazine ring substituted with a cyclohexyl group at the 1-position and a methyl group at the 3-position, in the (R)-configuration, formulated as an oxalate salt.	Inferred

The presence of the basic piperazine nitrogens suggests that the compound's solubility will be highly dependent on pH. The formation of an oxalate salt is a common strategy to improve the solubility and stability of basic active pharmaceutical ingredients (APIs). Therefore, a full pH-solubility profile is not just recommended, but essential for its biopharmaceutical characterization.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between the two primary types of solubility measurements performed during drug development.

- Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid drug.[\[6\]](#) It represents the true, stable

solubility value. The most common method for its determination is the shake-flask method, which is the gold standard for regulatory submissions, such as for the Biopharmaceutics Classification System (BCS).^{[7][8]} This measurement is critical for late-stage preformulation and formulation development.

- Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer until precipitation occurs.^[6] The concentration just before precipitation is the kinetic solubility. This high-throughput method is valuable in early discovery phases for ranking compounds and building structure-solubility relationships, but it often overestimates the true thermodynamic solubility.^{[9][10]}

This guide will focus on the definitive thermodynamic solubility protocol, as it provides the most accurate and reliable data for drug development decisions.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed in accordance with guidelines from the FDA, WHO, and ICH for BCS-based biowaivers, ensuring regulatory compliance and scientific rigor.^{[8][11][12]}

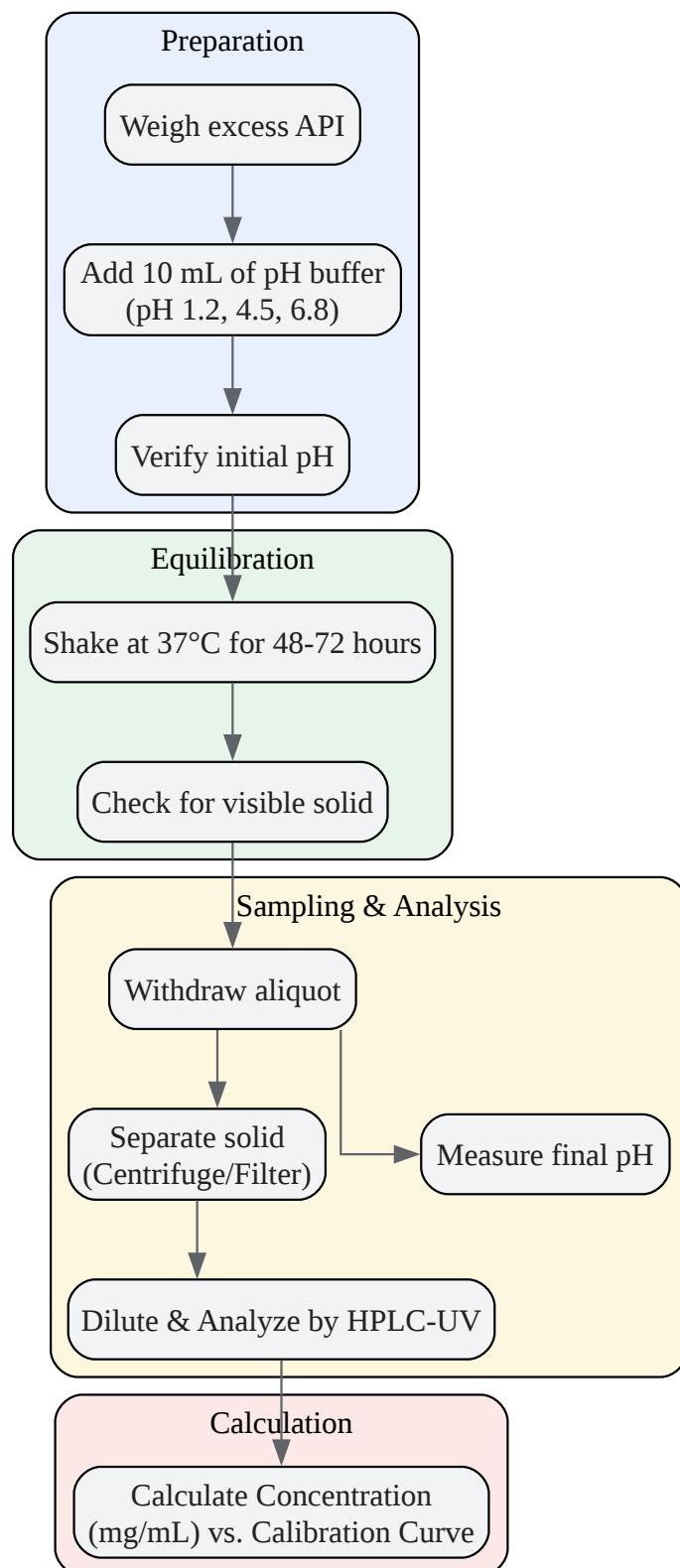
Materials and Reagents

- **(R)-1-Cyclohexyl-3-methyl-piperazine oxalate** (solid powder, purity >98%)
- Potassium chloride (KCl)
- Hydrochloric acid (HCl)
- Potassium phosphate monobasic (KH₂PO₄)
- Sodium hydroxide (NaOH)
- Deionized water (resistivity >18 MΩ·cm)
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

- 0.22 μm or 0.45 μm PTFE syringe filters

Buffer Preparation

Prepare buffers covering the physiologically relevant pH range of 1.2 to 6.8.[8]


- pH 1.2: 0.2 M KCl, 0.2 M HCl
- pH 4.5: 0.1 M Acetate Buffer
- pH 6.8: 0.1 M Phosphate Buffer (KH₂PO₄, NaOH)

Causality: The pH range of 1.2 to 6.8 is mandated by regulatory bodies as it represents the pH conditions the drug will encounter during its transit through the gastrointestinal tract.[11][12]

Equipment

- Analytical balance (4-5 decimal places)
- pH meter, calibrated
- Thermostatic shaker incubator or water bath (set to 37 \pm 1 °C)
- Vials (e.g., 20 mL glass scintillation vials)
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 μm)

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

- Preparation: Add an excess amount of **(R)-1-Cyclohexyl-3-methyl-piperazine oxalate** to a vial. "Excess" is critical; a good starting point is 20-30 mg. A visible amount of solid must remain at the end of the experiment to ensure saturation.
- Solvent Addition: Add a precise volume (e.g., 10.0 mL) of a prepared buffer (pH 1.2, 4.5, or 6.8) to the vial. Prepare a minimum of three replicates for each pH condition.^[8]
- Equilibration: Place the sealed vials in a shaker incubator set to 37 °C. Agitate for a sufficient time to reach equilibrium. A period of 48 to 72 hours is standard, but preliminary experiments should be run to confirm that the concentration in solution does not change between, for example, 24 and 48 hours.^[7]
- Phase Separation: After equilibration, allow the vials to stand at 37 °C to let the solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any undissolved solid particles. Self-Validation: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter material, which prevents underestimation of the solubility.^[9]
- pH Measurement: Measure and record the pH of the remaining solution in the vial to confirm it has not drifted significantly during the experiment.^[8]
- Quantification: Accurately dilute the clear filtrate with mobile phase to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample by a validated HPLC-UV method.

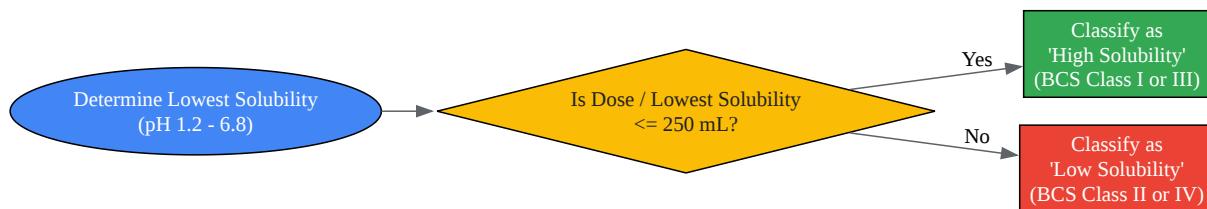
Data Analysis and Interpretation

Illustrative Solubility Data

As no public data is available, the following table presents a hypothetical yet plausible dataset for **(R)-1-Cyclohexyl-3-methyl-piperazine oxalate** to illustrate how results should be presented.

pH Condition	Mean Solubility (mg/mL)	Standard Deviation	Dose/Solubility Volume (mL)*
pH 1.2	45.2	1.8	2.2
pH 4.5	18.5	0.9	5.4
pH 6.8	2.1	0.2	47.6

*Calculated assuming a hypothetical highest therapeutic dose of 100 mg.


Biopharmaceutics Classification System (BCS) Application

The solubility data is used to classify the drug according to the BCS. A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[11]

Dose/Solubility Volume (DSV) = (Highest Dose [mg]) / (Lowest Measured Solubility [mg/mL])

From our illustrative data, the lowest solubility is 2.1 mg/mL at pH 6.8. DSV = 100 mg / 2.1 mg/mL = 47.6 mL

Since 47.6 mL is less than 250 mL, **(R)-1-Cyclohexyl-3-methyl-piperazine oxalate** would be classified as a highly soluble compound based on this hypothetical data. This classification has profound implications for drug development, potentially allowing for biowaivers of in vivo bioequivalence studies.[12]

[Click to download full resolution via product page](#)

Caption: BCS Solubility Classification Logic.

Conclusion

This guide provides a robust, scientifically-grounded, and regulatory-compliant framework for determining the aqueous solubility of **(R)-1-Cyclohexyl-3-methyl-piperazine oxalate**. By adhering to the detailed shake-flask protocol, researchers can generate the high-quality thermodynamic solubility data essential for informed decision-making in drug development. The resulting pH-solubility profile not only dictates formulation strategies but also forms the basis of the biopharmaceutical classification, which can significantly impact the clinical and regulatory pathway of the molecule. This systematic approach ensures that the fundamental property of solubility is thoroughly characterized, mitigating risks and paving the way for successful product development.

References

- Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. Available at: [\[Link\]](#)
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [\[Link\]](#)
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [\[Link\]](#)
- Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [\[Link\]](#)
- Slideshare. (n.d.). solubility experimental methods.pptx. Available at: [\[Link\]](#)
- ResearchGate. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [\[Link\]](#)
- Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Available at: [\[Link\]](#)

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [\[Link\]](#)
- Scilit. (2024). The medicinal chemistry of piperazines: A review. Available at: [\[Link\]](#)
- Wikipedia. (n.d.). Piperazine. Available at: [\[Link\]](#)
- U.S. Food and Drug Administration (FDA). (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [\[Link\]](#)
- World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System. Available at: [\[Link\]](#)
- Drug Development & Delivery. (n.d.). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [\[Link\]](#)
- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System- Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available at: [\[Link\]](#)
- Merck & Co., Inc. (2017). Biowaivers and Harmonization Guidelines for Class I and 3 Drugs. Available at: [\[Link\]](#)
- PubChem. (n.d.). 1'-Cyclohexyl-3-methyl-1,4'-bipiperidine oxalate. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]
- 4. CAS 1187930-96-6 | (R)-1-Cyclohexyl-3-methyl-piperazine oxalate - Synblock [synblock.com]
- 5. 1187930-96-6|(R)-1-Cyclohexyl-3-methyl-piperazine oxalate|BLD Pharm [bldpharm.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. fda.gov [fda.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Imperative of Solubility in Modern Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1433265#r-1-cyclohexyl-3-methyl-piperazine-oxalate-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com